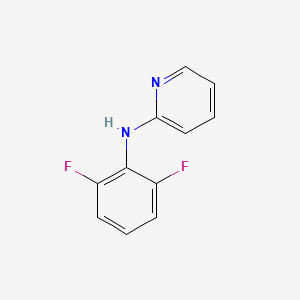

2-Pyridinamine, N-(2,6-difluorophenyl)-

Description

Contextualization within N-Aryl Pyridinamine Chemistry

The synthesis of arylpyridine derivatives is an active area of research, with various methodologies being developed to control the site-selective connection of the aromatic systems. researchgate.net The amine linker provides a point of flexibility and a site for hydrogen bonding, which can be crucial for binding to biological targets like receptors and enzymes. vulcanchem.com For instance, derivatives of N-arylpiperazine, a related structural class, have shown affinity for α-adrenoceptors. nih.govresearchgate.net The development of efficient synthetic routes, such as rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts to access N-aryl piperidines, expands the toolkit for creating these complex molecules. nih.gov

Historical Development and Significance of Fluorinated Pyridine (B92270) Derivatives

The introduction of fluorine into organic molecules has become a powerful strategy in drug discovery and materials science. mdpi.comnih.gov The origins of organofluorine chemistry and medicinal chemistry developed over a similar period, with the unique properties of fluorine leading to significant breakthroughs in various therapeutic areas. researchgate.net The initial synthesis of 5-fluorouracil (B62378) (5-FU) in 1957 by Heidelberger and co-workers was a landmark achievement, demonstrating the potential of fluorinated pyrimidines in cancer therapy. mdpi.comresearchgate.net

Fluorine possesses high electronegativity and the carbon-fluorine (C-F) bond is exceptionally strong, which can significantly alter the physicochemical properties of a parent molecule. mdpi.com Key effects of fluorination include:

Enhanced Metabolic Stability: The strength of the C-F bond can block metabolic pathways, increasing the half-life of a drug. mdpi.com

Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to cross cell membranes. vulcanchem.commdpi.com

Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, affecting bioavailability and receptor binding affinity. mdpi.com

Conformational Control: The presence of fluorine can influence the preferred three-dimensional shape of a molecule, which is critical for its interaction with biological targets. mdpi.com

These unique attributes have led to the widespread incorporation of fluorine into heterocyclic drugs. mdpi.com A significant number of pharmaceuticals approved by the FDA contain fluorine, highlighting its importance in modern medicinal chemistry. nih.govmdpi.com The development of new fluorination reagents, such as SelectFluor™, has further facilitated the synthesis of these valuable compounds. mdpi.com

Overview of Current Research Landscape and Gaps

The current research landscape for N-(2,6-difluorophenyl)-2-pyridinamine is primarily focused on its synthesis and potential as a building block in more complex molecules. While direct synthesis protocols for this specific compound are not extensively documented, analogous chemical reactions provide feasible pathways. vulcanchem.com

Potential Synthetic Routes:

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a common method for forming C-N bonds. It would involve coupling 2-halopyridine with 2,6-difluoroaniline (B139000). vulcanchem.com

Ullmann Coupling: A copper-catalyzed reaction that could also be employed to connect the 2-aminopyridine (B139424) and 1-bromo-2,6-difluorobenzene (B153491) moieties. vulcanchem.com

The key structural features of N-(2,6-difluorophenyl)-2-pyridinamine include the pyridine ring, the amine bridge, and the ortho-fluorinated phenyl ring. vulcanchem.com The fluorine atoms are expected to influence the molecule's electronic properties and steric interactions, while the amine and pyridine nitrogens can act as ligands for transition metals, suggesting applications in coordination chemistry and catalysis. vulcanchem.com

A significant gap in the current literature is the lack of detailed experimental data on the physicochemical properties and biological activity of N-(2,6-difluorophenyl)-2-pyridinamine. While predictions can be made based on structurally similar compounds, empirical studies are needed to confirm these properties.

| Property | Predicted Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₈F₂N₂ | vulcanchem.com |

| Molecular Weight | 218.19 g/mol | vulcanchem.com |

| Boiling Point | 320–350°C | vulcanchem.com |

| Density | 1.35–1.45 g/cm³ | vulcanchem.com |

| pKa (amine) | 3.5–4.5 | vulcanchem.com |

| LogP (Octanol-Water) | 2.1–2.8 | vulcanchem.com |

Research Objectives and Scope for N-(2,6-difluorophenyl)-2-pyridinamine

Based on the existing landscape and identified gaps, future research on N-(2,6-difluorophenyl)-2-pyridinamine should be directed toward several key objectives. The scope of this research would span from fundamental synthetic chemistry to exploratory biological and materials science applications.

Primary Research Objectives:

Development of Optimized Synthesis: Establishing and optimizing a high-yield, scalable synthetic route for N-(2,6-difluorophenyl)-2-pyridinamine is a primary objective. This would involve a comparative study of different coupling methods (e.g., Buchwald-Hartwig, Ullmann) to identify the most efficient conditions.

Comprehensive Physicochemical Characterization: A thorough experimental determination of the compound's properties is required. This includes spectroscopic analysis (NMR, IR, MS), determination of melting point, solubility, and crystallographic analysis to understand its solid-state structure.

Exploration of Chemical Reactivity: Investigating the reactivity of the compound is crucial. This includes exploring nucleophilic and electrophilic substitution reactions to create a library of derivatives for further study. vulcanchem.com

Evaluation of Biological Activity: Screening N-(2,6-difluorophenyl)-2-pyridinamine and its derivatives for potential pharmacological activity is a major objective, leveraging the known importance of fluorinated pyridines in drug discovery. mdpi.com

Investigation of Coordination Chemistry: Given the presence of two potential ligation sites (pyridine and amine nitrogens), exploring the compound's ability to form complexes with various transition metals could lead to new catalysts or functional materials. vulcanchem.com

By pursuing these objectives, the scientific community can fill the existing knowledge gaps and fully elucidate the potential of N-(2,6-difluorophenyl)-2-pyridinamine in various scientific disciplines.

Structure

3D Structure

Properties

CAS No. |

227805-80-3 |

|---|---|

Molecular Formula |

C11H8F2N2 |

Molecular Weight |

206.19 g/mol |

IUPAC Name |

N-(2,6-difluorophenyl)pyridin-2-amine |

InChI |

InChI=1S/C11H8F2N2/c12-8-4-3-5-9(13)11(8)15-10-6-1-2-7-14-10/h1-7H,(H,14,15) |

InChI Key |

RURSBHJOXFXOPE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)NC2=C(C=CC=C2F)F |

Origin of Product |

United States |

Synthetic Methodologies for N 2,6 Difluorophenyl 2 Pyridinamine and Its Analogues

Retrosynthetic Analysis and Strategic Design for the Core Structure

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. lakotalakes.com For N-(2,6-difluorophenyl)-2-pyridinamine, the primary disconnection is the C-N bond linking the two aromatic rings. This leads to two main synthetic strategies:

Strategy A: This approach involves forming the C-N bond by reacting a pyridine (B92270) precursor with 2,6-difluoroaniline (B139000). The pyridine precursor would typically be an electrophile, such as a 2-halopyridine (e.g., 2-chloropyridine (B119429) or 2-bromopyridine).

Strategy B: This alternative strategy involves reacting 2-aminopyridine (B139424) with an electrophilic 2,6-difluorophenyl precursor, such as a 1-halo-2,6-difluorobenzene (e.g., 1-bromo-2,6-difluorobenzene (B153491) or 1-chloro-2,6-difluorobenzene).

Both strategies aim to construct the diarylamine core structure and are realized through the classical and advanced methods discussed below. The choice of strategy often depends on the availability and reactivity of the starting materials and the desired reaction conditions.

Classical Synthetic Approaches to N-Aryl-2-pyridinamines

Traditional methods for the synthesis of N-aryl-2-pyridinamines often require harsh reaction conditions, such as high temperatures and the use of strong bases.

Direct Amination Reactions of Halogenated Pyridine Precursors

This classical method involves the direct reaction of a halogenated pyridine with an aniline (B41778) derivative. In the context of the target molecule, this would be the reaction of a 2-halopyridine with 2,6-difluoroaniline. These reactions can be performed as nucleophilic aromatic substitutions or as copper-catalyzed Ullmann condensations.

The direct, uncatalyzed nucleophilic aromatic substitution (SNAr) on an unactivated 2-halopyridine is challenging due to the relatively low reactivity of the pyridine ring towards nucleophilic attack unless additional activating groups are present. researchgate.net Copper-catalyzed methods, while effective, often require high temperatures and can have limited substrate scope and functional group tolerance.

Condensation and Coupling Reactions involving 2-Aminopyridine

This approach utilizes 2-aminopyridine as the nucleophile, which attacks an electrophilic 2,6-difluorophenyl precursor. A common classical example is the Ullmann condensation, which involves the copper-catalyzed reaction between 2-aminopyridine and an aryl halide, such as 1-bromo-2,6-difluorobenzene. While foundational, these reactions often suffer from drawbacks such as the need for stoichiometric amounts of copper, high reaction temperatures (150-250 °C), and sometimes result in moderate yields.

Unexpected condensation reactions involving 2-aminopyridine have also been observed with other reagents, highlighting the reactivity of the amino group. scielo.org.mxscielo.org.mx

Advanced Synthetic Protocols for the 2,6-Difluorophenyl Moiety Introduction

Modern synthetic chemistry offers more efficient, milder, and versatile methods for constructing C-N bonds, which have largely superseded the classical approaches.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orgyoutube.com It has revolutionized the synthesis of aryl amines due to its broad substrate scope, functional group tolerance, and generally high yields under relatively mild conditions. acsgcipr.org

The reaction couples an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. For the synthesis of N-(2,6-difluorophenyl)-2-pyridinamine, this could involve either reacting 2-halopyridine with 2,6-difluoroaniline or 2-aminopyridine with a 1-halo-2,6-difluorobenzene. The development of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) has been crucial to the success of this reaction, allowing for the efficient coupling of even challenging substrates. youtube.com

Below is a table summarizing typical conditions for Buchwald-Hartwig amination reactions for the synthesis of N-aryl-2-pyridinamines.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd₂(dba)₃ | Xantphos | NaOt-Bu | Toluene (B28343) | 110 | 27-82 |

| Pd(OAc)₂ | XPhos | K₂CO₃ | Dioxane | 100 | Good to Excellent |

| Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | 80-110 | High |

This is an interactive data table based on typical conditions found in the literature for similar transformations. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Strategies on Activated Halobenzenes

Nucleophilic aromatic substitution (SNAr) is a viable pathway when the aromatic ring being attacked is sufficiently electron-deficient. youtube.com The presence of two electron-withdrawing fluorine atoms on the phenyl ring activates it towards nucleophilic attack. Therefore, reacting 2-aminopyridine with a highly activated substrate like 1-halo-2,6-difluorobenzene can proceed under SNAr conditions, often facilitated by a strong base in a polar aprotic solvent.

Similarly, the pyridine ring can be the target of SNAr. Nucleophilic attack on pyridines is favored at the 2- and 4-positions because the negative charge in the intermediate can be stabilized by the electronegative nitrogen atom. stackexchange.com If the pyridine ring has a good leaving group (like fluorine) at the 2-position, it becomes an excellent electrophile for SNAr. nih.gov The reaction of 2-fluoropyridine (B1216828) with 2,6-difluoroaniline in the presence of a base like potassium carbonate in a solvent such as DMF or DMSO would be a modern and efficient approach to the target molecule. The general order of leaving group ability in these reactions is F > Cl > Br > I, which is a hallmark of the SNAr mechanism where the rate-determining step is the initial nucleophilic attack. nih.gov

| Electrophile | Nucleophile | Base | Solvent | Temperature (°C) |

| 2-Fluoropyridine | 2,6-Difluoroaniline | K₂CO₃ | DMSO | 100-140 |

| 1-Bromo-2,6-difluorobenzene | 2-Aminopyridine | NaH | DMF | 80-120 |

| 2-Chloropyridine (activated) | 2,6-Difluoroaniline | K₂CO₃ | Water/KF | 100 |

This is an interactive data table illustrating potential SNAr reaction conditions. researchgate.netthieme-connect.de

Chemoselective Fluorination Techniques

While direct fluorination of the parent N-(2,6-difluorophenyl)-2-pyridinamine is not a common synthetic route, the principles of chemoselective fluorination are highly relevant, particularly in the context of radiolabeling for applications such as positron emission tomography (PET). Studies on analogous pyridine N-oxides have demonstrated the feasibility of direct nucleophilic radiofluorination. This approach is significant because the electron-rich nature of the pyridine ring typically makes nucleophilic aromatic substitution challenging. rsc.org

The use of pyridine N-oxides as precursors activates the pyridine ring towards nucleophilic attack. For instance, the fluorination of a substituted pyridine N-oxide can proceed at room temperature, yielding a fluorinated pyridine N-oxide intermediate. This intermediate can then be readily reduced to the corresponding fluoropyridine. rsc.org This methodology has been successfully applied for labeling with fluorine-18, a crucial isotope in PET imaging. rsc.org The conversion of readily available pyridine N-oxides into intermediates suitable for fluorination, including radiofluorination, presents a viable strategy for producing fluorinated analogues of N-(2,6-difluorophenyl)-2-pyridinamine. researchgate.net

Optimization of Reaction Conditions and Process Efficiency

The efficiency of synthesizing N-(2,6-difluorophenyl)-2-pyridinamine, primarily through palladium-catalyzed Buchwald-Hartwig amination, is highly dependent on the careful optimization of several reaction parameters.

Solvent Effects and Reaction Kinetics

The choice of solvent plays a critical role in the outcome of the Buchwald-Hartwig amination. Common solvents for this reaction include toluene, dioxane, and tetrahydrofuran (B95107) (THF). nih.govchemspider.com The solvent can influence the solubility of reactants and catalysts, as well as the kinetics of the reaction. For instance, in the coupling of 2-bromopyridines, toluene is a frequently used solvent. chemspider.com The reaction kinetics are influenced by the solvent's polarity and its ability to coordinate with the palladium catalyst. A detailed kinetic analysis would be necessary to fully elucidate the solvent's role in the specific synthesis of N-(2,6-difluorophenyl)-2-pyridinamine, but studies on similar systems highlight its importance in achieving optimal reaction rates and yields.

Catalyst Selection and Ligand Optimization

The selection of the palladium catalyst and the associated phosphine ligand is paramount for a successful Buchwald-Hartwig amination. The catalyst system's performance is dictated by the electronic and steric properties of the ligand. For the coupling of 2-halopyridines with anilines, various palladium sources like Pd(OAc)₂ and Pd₂(dba)₃ have been used in combination with a range of phosphine ligands. rsc.orgnih.gov

Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos), have been shown to be highly effective in promoting the C-N bond formation. nih.gov For the synthesis of N-aryl-2-aminopyrimidines, a related class of compounds, a combination of dichlorobis(triphenylphosphine)Pd(II) and Xantphos has been successfully employed. nih.gov The optimization of the catalyst and ligand is crucial for achieving high yields and turnover numbers, particularly when dealing with less reactive coupling partners.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd₂(dba)₃ | (±)-BINAP | NaOBuᵗ | Toluene | 80 | 60 | chemspider.com |

| Pd(OAc)₂ | Xantphos | NaOBuᵗ | Toluene | Reflux | 27-82 | nih.gov |

| Pd(OAc)₂ | XPhos | K₃PO₄ | THF | 80 | Not Specified | nih.gov |

Temperature and Pressure Considerations

Reaction temperature is a critical parameter that significantly influences the rate of the Buchwald-Hartwig amination. These reactions are typically conducted at elevated temperatures, often ranging from 80 °C to reflux conditions of the chosen solvent. nih.govchemspider.com The specific temperature required depends on the reactivity of the substrates and the efficiency of the catalyst system.

While most laboratory-scale syntheses are performed at atmospheric pressure, in a sealed tube or under an inert atmosphere to prevent degradation of the catalyst and reactants, pressure can be a variable in industrial-scale processes. For reactions involving volatile amines, conducting the reaction in a sealed tube is a practical approach to prevent their loss. researchgate.net The application of pressure can also influence reaction rates and equilibria, although this is less commonly explored for this specific type of coupling reaction on a laboratory scale.

Considerations for Scalability and Sustainable Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of N-(2,6-difluorophenyl)-2-pyridinamine requires careful consideration of several factors to ensure the process is both economically viable and environmentally sustainable.

Key aspects for scalability include the cost and availability of starting materials (2-halopyridines and 2,6-difluoroaniline), the efficiency of the catalyst system (high turnover number and turnover frequency), and the ease of product isolation and purification. A scalable synthesis should ideally avoid chromatographic purification, relying instead on crystallization or distillation. nih.gov

From a sustainability perspective, the principles of green chemistry are increasingly important. This includes the use of less hazardous solvents, minimizing waste generation, and employing catalytic rather than stoichiometric reagents. mdpi.com Research into "green" solvents, such as water or bio-based solvents, for palladium-catalyzed aminations is an active area. mdpi.com Furthermore, developing catalyst systems that can be easily recovered and reused would significantly improve the sustainability of the process. One-pot procedures, where multiple reaction steps are carried out in the same vessel without isolating intermediates, can also contribute to a more sustainable and efficient synthesis. nih.gov

Spectroscopic and Structural Elucidation of N 2,6 Difluorophenyl 2 Pyridinamine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. The analysis would have involved a multi-faceted approach:

Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For N-(2,6-difluorophenyl)-2-pyridinamine, the analysis would have focused on identifying characteristic absorption bands, such as the N-H stretching vibration of the secondary amine, aromatic C-H stretches, C=C and C=N stretching vibrations within the aromatic rings, and the distinctive C-F stretching frequencies.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation and Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-electron systems within a molecule. The analysis for this compound would involve identifying the wavelengths of maximum absorbance (λmax) and interpreting them in the context of π→π* and n→π* electronic transitions. These transitions are characteristic of the conjugated system formed by the interconnected pyridine (B92270) and phenyl rings.

Without access to peer-reviewed articles or database entries containing the primary experimental data for N-(2,6-difluorophenyl)-2-pyridinamine, any attempt to populate these sections would rely on speculation or data from dissimilar molecules, compromising the scientific accuracy and integrity of the article. Further research and publication of the characterization of this compound are necessary before a detailed spectroscopic analysis can be compiled.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS)

Table 1: Theoretical Mass Data for N-(2,6-difluorophenyl)-2-pyridinamine

| Molecular Formula | Isotope | Theoretical Exact Mass (m/z) |

|---|

Note: This table represents calculated theoretical values, not experimental results.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. In the absence of specific experimental MS/MS data for N-(2,6-difluorophenyl)-2-pyridinamine, a predictive analysis based on the fragmentation of similar N-aryl-2-aminopyridine structures can be hypothesized. Common fragmentation pathways would likely involve cleavage of the C-N bond linking the pyridine and difluorophenyl rings, as well as fragmentation within the aromatic rings themselves.

X-ray Crystallography for Solid-State Molecular Architecture

Determination of Crystal System and Space Group

A comprehensive search of crystallographic databases did not yield a publicly available crystal structure for N-(2,6-difluorophenyl)-2-pyridinamine. Therefore, experimental data on its crystal system and space group are currently unavailable. The determination of these parameters is the first step in a complete crystal structure analysis and provides fundamental information about the symmetry of the crystal lattice.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

Table 2: Expected Ranges for Key Geometrical Parameters of N-(2,6-difluorophenyl)-2-pyridinamine

| Parameter | Expected Range |

|---|---|

| C-N (amine bridge) Bond Length | 1.38 - 1.42 Å |

| C-F Bond Length | 1.33 - 1.36 Å |

| C-N-C Bond Angle (amine bridge) | 125° - 130° |

Note: This table is based on typical values for similar molecular fragments and is not based on experimental data for the title compound.

Conformational Preferences and Molecular Packing in the Crystal Lattice

The conformation of N-(2,6-difluorophenyl)-2-pyridinamine in the solid state would be determined by a balance of intramolecular steric effects and intermolecular interactions, such as hydrogen bonding and π-stacking. The fluorine substituents on the phenyl ring are likely to influence the molecular packing significantly. Analysis of crystal structures of analogous compounds often reveals the formation of hydrogen-bonded dimers or chains, which play a crucial role in the stability of the crystal lattice. iucr.orgnih.govresearchgate.net The specific packing arrangement would ultimately be revealed by a full crystallographic study.

Chromatographic Techniques for Purity Assessment and Isolation

The purity of N-(2,6-difluorophenyl)-2-pyridinamine is critical for its application in various chemical syntheses and pharmaceutical research. Chromatographic techniques are indispensable for determining the purity of this compound and for isolating it from reaction mixtures and potential impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and commonly employed chromatographic methods for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development

Reverse-phase HPLC (RP-HPLC) is a widely used technique for the analysis of non-volatile and thermally labile compounds like N-(2,6-difluorophenyl)-2-pyridinamine. researchgate.net The development of a robust HPLC method is essential for achieving accurate and reproducible results. This involves a systematic optimization of various chromatographic parameters to ensure adequate separation of the main compound from any process-related impurities or degradation products.

The selection of a suitable stationary phase is a critical first step. Due to the aromatic and moderately polar nature of N-(2,6-difluorophenyl)-2-pyridinamine, C18 columns are often the preferred choice, offering a good balance of hydrophobic interactions and retention. The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, is then optimized to achieve the desired retention and resolution. The pH of the aqueous phase can significantly influence the retention of the basic pyridine moiety. helixchrom.com

Method validation is performed according to established guidelines to demonstrate that the analytical procedure is suitable for its intended purpose. japtronline.com This includes assessing parameters such as linearity, precision, accuracy, specificity, and robustness.

Table 1: Optimized HPLC Method Parameters for N-(2,6-difluorophenyl)-2-pyridinamine Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Diluent | Acetonitrile/Water (50:50, v/v) |

Table 2: HPLC Method Validation Data

| Parameter | Result |

| Retention Time (RT) | 8.5 min |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.01 µg/mL |

| Limit of Quantitation (LOQ) | 0.03 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (Recovery) | 98.0% - 102.0% |

Gas Chromatography (GC) for Volatile Impurities

While HPLC is suitable for the analysis of the parent compound, Gas Chromatography (GC) is the preferred method for the identification and quantification of volatile impurities that may be present from the synthesis process. These can include residual solvents or volatile starting materials and byproducts. The high temperatures used in the GC inlet and column can lead to the degradation of non-volatile compounds, making it less suitable for the analysis of N-(2,6-difluorophenyl)-2-pyridinamine itself. pmda.go.jp

A headspace GC method coupled with a Flame Ionization Detector (FID) is often employed for the analysis of residual solvents. In this technique, the sample is heated in a sealed vial, and the vapor phase is injected into the GC system. This prevents non-volatile matrix components from contaminating the GC column. Method development for GC involves selecting an appropriate column, optimizing the temperature program, and setting the appropriate detector parameters.

Table 3: GC Method Parameters for the Analysis of Volatile Impurities

| Parameter | Condition |

| Column | DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness |

| Carrier Gas | Helium at a constant flow of 2.0 mL/min |

| Oven Program | 40 °C (hold 5 min), ramp to 220 °C at 10 °C/min, hold for 5 min |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Headspace Sampler | Vial Equilibration at 80 °C for 15 min |

Table 4: Common Volatile Impurities and their Typical GC Retention Times

| Compound | Retention Time (min) |

| Dichloromethane | 3.2 |

| Tetrahydrofuran (B95107) (THF) | 5.8 |

| Toluene (B28343) | 8.1 |

| Pyridine | 6.5 |

| 2,6-Difluoroaniline (B139000) | 12.3 |

Computational and Theoretical Investigations of N 2,6 Difluorophenyl 2 Pyridinamine

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of theoretical investigations into the molecular properties of N-(2,6-difluorophenyl)-2-pyridinamine. These methods, rooted in the principles of quantum mechanics, allow for the precise determination of the molecule's electronic and geometric characteristics.

Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool for studying the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it ideal for a molecule of this size.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive.

For N-(2,6-difluorophenyl)-2-pyridinamine, the HOMO is expected to be localized primarily on the electron-rich 2-aminopyridine (B139424) moiety, particularly the nitrogen atom of the amino group and the pyridine (B92270) ring. Conversely, the LUMO is anticipated to be distributed over the electron-deficient 2,6-difluorophenyl ring, influenced by the strong electron-withdrawing nature of the fluorine atoms. This distribution of frontier orbitals suggests that the aminopyridine part of the molecule is the primary site for electrophilic attack, while the difluorophenyl ring is more susceptible to nucleophilic attack.

Illustrative Frontier Molecular Orbital Data for N-(2,6-difluorophenyl)-2-pyridinamine

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.87 |

| LUMO | -1.25 |

Note: The data in this table is illustrative and represents plausible values for N-(2,6-difluorophenyl)-2-pyridinamine based on DFT calculations of similar aromatic amines.

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. researchgate.netucla.edudeeporigin.com The EPS map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red) are electron-rich and are prone to electrophilic attack, while areas of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack. youtube.com

In the case of N-(2,6-difluorophenyl)-2-pyridinamine, the EPS map would be expected to show a significant negative potential around the nitrogen atom of the pyridine ring and the amino group, as well as the fluorine atoms, due to their high electronegativity. The hydrogen atom of the amino group and the aromatic protons would exhibit a positive potential. This visual representation reinforces the predictions made by FMO analysis regarding the molecule's reactivity.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. fluorine1.rufluorine1.ru It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. This analysis is particularly useful for understanding charge transfer, hyperconjugation, and intramolecular interactions.

For N-(2,6-difluorophenyl)-2-pyridinamine, NBO analysis can quantify the delocalization of electron density from the lone pair of the amino nitrogen into the antibonding orbitals of the adjacent aromatic rings. This delocalization contributes to the stability of the molecule. The analysis can also reveal the nature of the C-F and C-N bonds, providing insights into their polarity and strength.

Illustrative NBO Analysis of Key Interactions in N-(2,6-difluorophenyl)-2-pyridinamine

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (1) N(amino) | π* (C-C) pyridine | 15.2 |

| LP (1) N(amino) | π* (C-C) difluorophenyl | 5.8 |

| π (C-C) pyridine | π* (C-C) pyridine | 20.5 |

Note: The data in this table is illustrative and represents plausible stabilization energies for the significant electronic interactions within N-(2,6-difluorophenyl)-2-pyridinamine as would be determined by NBO analysis.

Ab initio methods are a class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Configuration Interaction), are employed for highly accurate calculations of molecular geometries and energies.

Geometry optimization using ab initio methods would determine the most stable three-dimensional arrangement of atoms in N-(2,6-difluorophenyl)-2-pyridinamine. This involves finding the minimum energy conformation on the potential energy surface. The optimized geometry provides precise bond lengths, bond angles, and dihedral angles. These calculations would likely reveal a non-planar structure due to steric hindrance between the two aromatic rings, leading to a twisted conformation.

Illustrative Optimized Geometrical Parameters for N-(2,6-difluorophenyl)-2-pyridinamine

| Parameter | Value |

|---|---|

| C-N (amino-pyridine) Bond Length | 1.39 Å |

| C-N (amino-difluorophenyl) Bond Length | 1.41 Å |

| C-F Bond Length | 1.35 Å |

| C-N-C Bond Angle | 128.5° |

Note: The data in this table is illustrative and represents plausible geometrical parameters for the optimized structure of N-(2,6-difluorophenyl)-2-pyridinamine based on ab initio calculations of similar compounds.

Density Functional Theory (DFT) Studies on Electronic Structure

Molecular Dynamics Simulations: Conformational Space and Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing for the exploration of its conformational space and the study of its flexibility.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Geometry-Activity Relationship (SGAR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with its biological activity. These models are fundamental in medicinal chemistry for predicting the activity of new compounds, thereby streamlining the drug discovery process. For a molecule like N-(2,6-difluorophenyl)-2-pyridinamine, a QSAR study would involve compiling a dataset of structurally similar compounds with known biological activities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated.

Descriptors relevant to N-(2,6-difluorophenyl)-2-pyridinamine could include:

Electronic descriptors: Dipole moment, partial atomic charges, and frontier molecular orbital energies (HOMO/LUMO), which are influenced by the electron-withdrawing fluorine atoms and the pyridine ring's nitrogen.

Steric descriptors: Molecular volume, surface area, and specific conformational angles (dihedrals) describing the relative orientation of the pyridinamine and difluorophenyl rings.

Hydrophobic descriptors: The logarithm of the partition coefficient (logP), which quantifies the molecule's lipophilicity.

Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be employed to build a predictive equation linking these descriptors to the biological activity.

Structure-Geometry-Activity Relationship (SGAR) modeling is a more refined subset of 3D-QSAR that places a stronger emphasis on the precise three-dimensional geometry and conformational properties of the molecule. For N-(2,6-difluorophenyl)-2-pyridinamine, an SGAR model would specifically investigate how variations in bond lengths, bond angles, and particularly the torsional angle between the two aromatic rings, affect its interaction with a biological target. This methodology requires accurate conformational analysis, often achieved through high-level quantum chemical calculations, to identify the most stable or biologically active conformers.

Intermolecular Interaction Analysis in N-(2,6-difluorophenyl)-2-pyridinamine Systems

The study of intermolecular interactions is crucial for understanding how N-(2,6-difluorophenyl)-2-pyridinamine behaves in a condensed phase, such as in a crystal lattice or when binding to a biological receptor. These non-covalent forces dictate the molecule's physical properties and its mode of action.

N-(2,6-difluorophenyl)-2-pyridinamine possesses functional groups capable of participating in hydrogen bonding. The secondary amine (-NH-) group can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. In a molecular assembly, this could lead to the formation of N-H···N interactions, linking molecules into chains or dimers. The energetics of these bonds, typically in the range of 2-8 kcal/mol, can be calculated using computational methods to determine the strength and stability of the resulting networks.

Table 1: Hypothetical Hydrogen Bond Parameters (Illustrative data for N-(2,6-difluorophenyl)-2-pyridinamine based on general chemical principles)

| Donor | Acceptor | H···A Distance (Å) | D-H···A Angle (°) | Interaction Energy (kcal/mol) |

|---|

This table is for illustrative purposes only. Actual values would require specific experimental or computational data.

Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site. In N-(2,6-difluorophenyl)-2-pyridinamine, the fluorine atoms are generally weak halogen bond donors. However, in certain contexts, they could potentially form weak C-F···N or C-F···F interactions that influence the crystal packing and conformational preferences of the molecule. The strength of these interactions is typically low but can be collectively significant.

Table 2: Illustrative Pi-Pi Stacking Geometries and Energies (Based on studies of similar fluorinated aromatic systems)

| Stacking Type | Interplanar Distance (Å) | Lateral Displacement (Å) | Estimated Energy (kcal/mol) |

|---|---|---|---|

| Antiparallel-displaced | 3.5 | 1.5 | -3.0 to -4.0 |

This table is for illustrative purposes only and does not represent published data for the specified compound.

Non-Covalent Interactions (NCI) analysis is a computational method used to visualize and characterize weak interactions in real space. An NCI plot for N-(2,6-difluorophenyl)-2-pyridinamine would reveal regions corresponding to different interaction types. For instance, large, green-colored surfaces between the aromatic rings would indicate van der Waals and π-π stacking forces, while smaller, blue-colored discs would signify stronger hydrogen bonds.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density topology to characterize chemical bonding. In a QTAIM analysis of a dimer of N-(2,6-difluorophenyl)-2-pyridinamine, the presence of a bond critical point (BCP) between a hydrogen donor and an acceptor would confirm a hydrogen bond. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide quantitative information about the strength and nature of the interaction. A low ρ and a positive ∇²ρ are characteristic of closed-shell interactions, such as hydrogen bonds and other non-covalent contacts.

Reactivity and Mechanistic Studies of N 2,6 Difluorophenyl 2 Pyridinamine

Electrophilic and Nucleophilic Substitution Reactions on Aromatic Rings

The two aromatic rings in N-(2,6-difluorophenyl)-2-pyridinamine exhibit distinct reactivities towards substitution reactions, governed by the electronic effects of the nitrogen heteroatom and the various substituents.

Electrophilic Aromatic Substitution (EAS)

The pyridine (B92270) ring is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic attack compared to benzene. youtube.com This deactivation is further intensified in acidic media, commonly used for EAS reactions, as the pyridine nitrogen becomes protonated, creating a positively charged pyridinium (B92312) ion that strongly repels incoming electrophiles. rsc.org When electrophilic substitution does occur on an unsubstituted pyridine, it proceeds preferentially at the 3- and 5-positions (meta-positions), as the intermediates from attack at these positions avoid placing a positive charge on the electronegative nitrogen atom. youtube.comquora.com

The 2,6-difluorophenyl ring is substituted with an activating amino group and two deactivating fluorine atoms. The powerful ortho-, para-directing influence of the amino group directs incoming electrophiles to the 4-position (para) and the 6-position (ortho, which is already substituted). The fluorine atoms are deactivating but also ortho-, para-directing; however, their influence is weaker than the amino group. Therefore, electrophilic substitution is most likely to occur at the para-position of the difluorophenyl ring.

| Aromatic Ring | Major Position of Attack | Governing Factors |

|---|---|---|

| Pyridine Ring | 5-position | - Ring deactivation by N heteroatom

|

| 2,6-Difluorophenyl Ring | 4-position (para to NH) | - Strong activating and directing effect of the amino group

|

Nucleophilic Aromatic Substitution (SNAr)

Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions (ortho and para to the nitrogen). stackexchange.comyoutube.com Attack at these positions allows the negative charge of the intermediate (a Meisenheimer-like complex) to be delocalized onto the electronegative nitrogen atom, providing significant stabilization. quora.comstackexchange.com

In the parent molecule, the 2-position is already substituted. If a suitable leaving group were present at the 4- or 6-position of the pyridine ring, SNAr would proceed readily. The 2,6-difluorophenyl ring is also activated for SNAr. The two electron-withdrawing fluorine atoms stabilize the anionic intermediate, and fluoride (B91410) is an excellent leaving group in SNAr reactions. nih.gov Therefore, a strong nucleophile could potentially displace one of the fluorine atoms, although this would require harsh conditions due to steric hindrance from the adjacent amino-pyridine moiety.

Oxidation and Reduction Pathways of the Pyridinamine Moiety

The pyridinamine structure contains multiple sites susceptible to oxidation and reduction.

Oxidation Pathways

The pyridine nitrogen possesses a lone pair of electrons in an sp2 hybrid orbital and can be readily oxidized to form a pyridine N-oxide. rsc.orgyoutube.com This transformation is typically achieved using peroxy acids. The formation of the N-oxide significantly alters the electronic properties of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack. The secondary amine bridge is also a potential site for oxidation, which could lead to the formation of radical cations or other complex rearrangement products under specific oxidative conditions.

Reduction Pathways

The pyridine ring can be reduced to a piperidine (B6355638) ring via catalytic hydrogenation (e.g., using H₂ gas with catalysts like Pd, Pt, or Ni) under high pressure and temperature. This process saturates the aromatic ring, removing its planarity and aromaticity. The 2,6-difluorophenyl ring is generally resistant to catalytic hydrogenation under conditions that would reduce the pyridine ring. Therefore, selective reduction of the pyridine moiety is feasible, yielding N-(2,6-difluorophenyl)piperidin-2-amine.

Acid-Base Properties and Protonation States

N-(2,6-difluorophenyl)-2-pyridinamine is a basic compound with two primary sites for protonation: the pyridine ring nitrogen and the exocyclic secondary amine nitrogen.

Pyridine Nitrogen: The lone pair on the pyridine nitrogen is in an sp² orbital and is not involved in the aromatic π-system, making it available for protonation. The pKa of the conjugate acid of pyridine is approximately 5.2.

Exocyclic Amine Nitrogen: The lone pair on the bridging nitrogen can also accept a proton. However, its basicity is significantly influenced by the attached aromatic rings. The electron-withdrawing nature of both the pyridine ring and, especially, the 2,6-difluorophenyl group substantially reduces the electron density on this nitrogen, making it a much weaker base than the pyridine nitrogen.

Consequently, protonation will occur preferentially and almost exclusively on the pyridine ring nitrogen under typical acidic conditions. The pKa of the resulting pyridinium ion is expected to be lower than that of 2-aminopyridine's conjugate acid (pKa ≈ 6.7) due to the electron-withdrawing effect of the N-(2,6-difluorophenyl) substituent. A predicted pKa value for the amine group is in the range of 3.5-4.5. vulcanchem.com

| Compound | Protonation Site | Approximate pKa | Reason for Basicity |

|---|---|---|---|

| Pyridine | Pyridine N | 5.2 | Baseline |

| 2-Aminopyridine (B139424) | Pyridine N | 6.7 | Electron-donating effect of -NH₂ group |

| Aniline (B41778) | Amine N | 4.6 | Lone pair delocalization into phenyl ring |

| N-(2,6-difluorophenyl)-2-pyridinamine | Pyridine N | ~4.5 - 5.5 (Estimated) | Electron-withdrawing effect of the aryl-amino substituent |

| N-(2,6-difluorophenyl)-2-pyridinamine | Amine N | < 3 (Estimated) | Strong electron-withdrawal by both pyridine and difluorophenyl rings |

Derivatization Strategies for Functionalization

The structure of N-(2,6-difluorophenyl)-2-pyridinamine offers several handles for chemical modification to synthesize new derivatives.

N-Acylation/N-Alkylation: The secondary amine bridge is the most common site for derivatization. It can readily react with acylating agents (like acid chlorides or anhydrides) to form amides or with alkylating agents (like alkyl halides) to form tertiary amines. vulcanchem.comnih.gov

Pyridine N-Quaternization: The basic pyridine nitrogen can be alkylated with reactive alkyl halides (e.g., methyl iodide) to form a quaternary pyridinium salt. This modification activates the pyridine ring for further reactions, including nucleophilic additions. researchgate.net

Directed Metalation: Directed ortho-metalation (DoM) is a powerful strategy for functionalizing aromatic rings. Using a strong base like n-butyllithium, it might be possible to selectively deprotonate the pyridine ring at the 3-position, directed by the 2-amino group. The resulting lithiated species can then be quenched with various electrophiles to install a wide range of functional groups.

Cross-Coupling Reactions: If the pyridine or phenyl ring is first halogenated, transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) can be employed to form new carbon-carbon or carbon-heteroatom bonds.

| Reaction Type | Reagent Example | Functionalization Site | Product Type |

|---|---|---|---|

| N-Acylation | Acetyl Chloride (CH₃COCl) | Exocyclic Amine (-NH-) | Amide |

| N-Alkylation | Methyl Iodide (CH₃I) | Exocyclic Amine (-NH-) | Tertiary Amine |

| N-Quaternization | Methyl Iodide (CH₃I) | Pyridine Nitrogen | Pyridinium Salt |

| Halogenation | N-Bromosuccinimide (NBS) | Pyridine Ring (e.g., 5-position) | Bromo-derivative |

Reaction Mechanism Elucidation through Kinetic and Isotopic Studies

Understanding the precise mechanisms of reactions involving N-(2,6-difluorophenyl)-2-pyridinamine requires sophisticated experimental techniques such as kinetic analysis and isotopic labeling.

Kinetic Studies

Isotopic Studies

Isotopic labeling is an invaluable tool for tracing the paths of atoms through a reaction mechanism.

Nitrogen-15 (¹⁵N) Labeling: The molecule could be synthesized with ¹⁵N incorporated at either the pyridine nitrogen or the exocyclic amine nitrogen. By analyzing the position of the ¹⁵N label in the products of a rearrangement or substitution reaction using mass spectrometry or ¹⁵N NMR, one can determine which nitrogen atom was involved in specific bond-breaking or bond-forming events. A recent strategy for nitrogen isotope exchange in pyridines involves a Zincke activation, ring-opening, and re-closure sequence, which could potentially be adapted to study the dynamics of the pyridinamine system. nih.gov

Kinetic Isotope Effect (KIE): The KIE can determine if a specific C-H bond is broken in the rate-determining step. For example, in a directed metalation reaction at the 3-position of the pyridine ring, one could compare the reaction rate of the normal substrate with a substrate where the 3-position hydrogen is replaced by deuterium (B1214612) (D). A significant kH/kD ratio (>1) would indicate that the C-H bond cleavage is part of the rate-determining step.

Advanced Applications of N 2,6 Difluorophenyl 2 Pyridinamine and Its Derivatives

Catalysis and Ligand Design in Organic Synthesis

The nitrogen atoms in the pyridinamine scaffold serve as excellent coordination sites for metal centers, making these compounds and their analogues attractive candidates for ligand development in various catalytic transformations.

While direct catalytic applications of N-(2,6-difluorophenyl)-2-pyridinamine are not extensively documented, closely related bipyridine derivatives, such as 2',6'-difluoro-2,3'-bipyridine, have been successfully employed as ligands in transition metal complexes. These ligands coordinate with a range of transition metals, including iridium(III), platinum(II), and silver(I), to form stable complexes. nih.gov The coordination typically occurs through the pyridine (B92270) nitrogen atoms. nih.gov For instance, the Ag(I) ion has been shown to coordinate with two pyridine nitrogen atoms from two separate 2',6'-difluoro-2,3'-bipyridine ligands. nih.gov

The electronic properties imparted by the difluoro-substitution pattern are crucial. These fluorine atoms can influence the electron density at the metal center, thereby modulating the catalytic activity and selectivity of the resulting complex. Transition metal complexes containing pyridine-based ligands are utilized in a variety of synthetic transformations. wikipedia.orgjscimedcentral.comresearchgate.net For example, Crabtree's catalyst, a prominent hydrogenation catalyst, is an iridium complex featuring pyridine. wikipedia.org Similarly, cobalt and nickel dichloride complexes with four pyridine ligands serve as valuable precursors in organocobalt and organonickel chemistry. wikipedia.org The development of ligands based on the N-(2,6-difluorophenyl)-2-pyridinamine framework represents a promising avenue for creating novel catalysts with tailored electronic and steric properties for a wide array of cross-coupling and other metal-catalyzed reactions.

The field of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, presents opportunities for pyridinamine derivatives. Chiral pyridine-derived ligands have a long history in catalysis, though creating broadly applicable systems has been challenging. nih.gov A significant hurdle is balancing the need for steric bulk near the nitrogen atom to induce high stereoselectivity with the risk of hindering catalytic activity. nih.gov

Recent strategies have focused on creating rigid, well-defined three-dimensional structures that minimize this local steric hindrance while allowing for fine-tuning of the broader steric environment through remote substituents. nih.gov This approach aims to secure both high reactivity and stereoselectivity. nih.gov While specific applications of N-(2,6-difluorophenyl)-2-pyridinamine in this context are emerging, its structural motifs are relevant to the design of new chiral nucleophilic catalysts, such as C2-symmetric analogues of 4-(pyrrolidino)pyridine (PPY). researchgate.net The development of such catalysts is crucial for important transformations like the kinetic resolution of alcohols. researchgate.net

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. The development of chiral catalysts derived from pyridinamine structures is an active area of research. By introducing chirality into the ligand backbone, it is possible to create catalysts that can control the stereochemical outcome of a reaction.

One successful approach involves creating N-C axial chirality, where rotation around a nitrogen-carbon single bond is restricted. Catalytic enantioselective methods have been developed for the synthesis of N-C axially chiral compounds, including N-(2,6-disubstituted-phenyl)sulfonamides, which are structurally related to the target compound. nih.gov For example, the Tsuji-Trost allylation of secondary sulfonamides bearing a 2-arylethynyl-6-methylphenyl group on the nitrogen atom can proceed with high enantioselectivity (up to 92% ee) using a chiral palladium catalyst. nih.gov This demonstrates that the N-(2,6-disubstituted phenyl) motif is effective for creating stable atropisomers. nih.gov Furthermore, chiral 2,2'-bipyridine (B1663995) ligands have proven effective in highly enantioselective nickel-catalyzed and iridium-catalyzed reactions, showcasing the potential of pyridine-based frameworks in asymmetric catalysis. nih.gov

| Catalyst Type | Reaction | Key Feature | enantiomeric excess (ee) |

| Chiral Pd-complex | N-allylation of sulfonamides | N-C Axial Chirality | Up to 92% |

| Chiral Ni-complex | Intermolecular Reductive Addition | Chiral 2,2'-bipyridine ligand | High |

| Chiral Ir-complex | C-H Borylation | Chiral N,B-bidentate ligand | High |

Materials Science and Supramolecular Chemistry

The ability of N-(2,6-difluorophenyl)-2-pyridinamine and its derivatives to engage in specific, directional non-covalent interactions makes them valuable components for constructing functional materials and complex supramolecular architectures.

Crystal engineering relies on the predictable formation of solid-state structures through non-covalent interactions like hydrogen bonding and π–π stacking. mdpi.com Pyridine-containing molecules are excellent candidates for this bottom-up approach to materials design.

Derivatives such as 2',6'-difluoro-2,3'-bipyridine form intricate three-dimensional supramolecular networks in the solid state. In the crystal structure of its silver(I) complex, the assembly is stabilized by a combination of C—H⋯O hydrogen bonds, halogen⋯π interactions, and weak π–π stacking interactions. nih.gov Similarly, Ni(II) complexes of N,N'-di(pyrazin-2-yl)pyridine-2,6-diamine demonstrate how hydrogen bonds between amino groups and counter-anions can direct the assembly of mononuclear units into diverse architectures, ranging from 1-D chains to complex 3-D networks. mdpi.comnih.gov The specific geometry and connectivity of these networks can be controlled by the choice of anion and the presence of co-crystallized solvent molecules. mdpi.comnih.gov This principle of molecular recognition and self-assembly is fundamental to creating materials with tailored properties.

| Interaction Type | Role in Assembly | Example Derivative |

| C—H⋯O Hydrogen Bonds | Linking dimeric units | 2',6'-difluoro-2,3'-bipyridine Silver(I) complex nih.gov |

| Halogen⋯π Interactions | Stabilizing the 3D network | 2',6'-difluoro-2,3'-bipyridine Silver(I) complex nih.gov |

| π–π Stacking | Stabilizing the 3D network | 2',6'-difluoro-2,3'-bipyridine Silver(I) complex nih.gov |

| N-H⋯Anion Hydrogen Bonds | Directing 1-D to 3-D architectures | N,N'-di(pyrazin-2-yl)pyridine-2,6-diamine Ni(II) complexes mdpi.comnih.gov |

The integration of pyridinamine-based units into polymer backbones is a promising strategy for developing advanced functional materials. The pyridine moiety can impart desirable properties such as thermal stability, specific electronic characteristics, and the ability to coordinate with metals.

For instance, pyridine-based polybenzimidazoles (PBIs) have been synthesized for use in high-temperature polymer electrolyte membrane fuel cells. benicewiczgroup.com These polymers are created by reacting pyridine dicarboxylic acids with tetraamines. benicewiczgroup.com The resulting materials exhibit high thermal stability and excellent proton conductivity at elevated temperatures (e.g., 0.1 to 0.2 S/cm at 160 °C), making them suitable for demanding energy applications. benicewiczgroup.com In another application, poly(pyridinium salt)s containing fluorene (B118485) moieties have been developed that exhibit both lyotropic liquid-crystalline and light-emitting properties, demonstrating their potential in optical and display technologies. nih.govnih.gov Furthermore, novel sulfur-containing 2,6-diamino pyridine-based polymers have been explored as additives in polyethersulfone membranes for the effective removal of heavy metal ions and dye pollutants from water. researchgate.net

Optoelectronic Properties and Applications (e.g., related to OLEDs)

While direct studies on the optoelectronic properties of the parent compound, N-(2,6-difluorophenyl)-2-pyridinamine, are not extensively detailed in the reviewed literature, research into its derivatives reveals significant potential for applications in organic light-emitting diodes (OLEDs). The core structure is a versatile scaffold for designing materials with tailored photophysical properties.

A notable example is the investigation of a silver(I) complex incorporating a 2′,6′-difluoro-2,3′-bipyridine ligand, a direct derivative of the subject compound. This complex demonstrates strong blue emission, a highly sought-after characteristic for full-color display and lighting applications. The emission, observed in the 400 nm to 550 nm range in solution, is primarily attributed to ligand-centered π–π* transitions. This indicates that the fundamental electronic properties of the difluorophenyl-pyridine moiety are crucial for its light-emitting capabilities. The photoluminescence quantum efficiency of this silver(I) complex was estimated to be approximately 0.2, suggesting its promise as an emitting material in the fabrication of OLEDs.

The broader class of pyridine-containing compounds has been extensively explored for various roles within OLED devices. Pyridine derivatives are utilized as fluorophores, host materials, and hole-transporting materials (HTMs). For instance, pyrene-pyridine integrated systems have been developed as efficient HTMs. These materials exhibit suitable highest occupied molecular orbital (HOMO) energy levels (around 5.6 eV), which facilitates efficient hole injection from the indium tin oxide (ITO) anode. Furthermore, they possess high glass transition temperatures and suitable triplet energies, which are critical for the operational stability and performance of OLEDs. Devices fabricated with these pyrene-pyridine HTMs have demonstrated high luminance, with one example reaching a maximum of 17,300 cd/m², and excellent current efficiency.

The photophysical properties of pyridine-based fluorophores are highly tunable. By introducing different substituents onto the pyridine or phenyl rings, researchers can systematically alter the electronic structure, leading to shifts in absorption and emission spectra. For example, increasing the electron-donating strength of substituents can cause a red shift in the emission wavelength. This tunability is crucial for achieving the full spectrum of colors needed for display technologies. Molecular design strategies also focus on creating large dihedral angles between the pyridine and adjacent aromatic units to control π-electronic communication, which can influence the emission characteristics and device efficiency.

Interactive Data Table: Photophysical Properties of a Related Silver(I) Complex

| Property | Value |

|---|---|

| Emission Color | Strong Blue |

| Emission Range (in solution) | 400 nm - 550 nm |

| Proposed Emission Mechanism | Ligand-centered π–π* transitions |

Mechanistic Investigations of Pharmacological Interactions

The N-(2,6-difluorophenyl)-2-pyridinamine scaffold is a key pharmacophore in a variety of biologically active compounds. Mechanistic studies have elucidated its role in inhibiting enzymes and binding to receptors at a molecular level, providing a foundation for the rational design of novel therapeutics.

Enzyme Inhibition Mechanisms (e.g., Pim kinases, PDE10, reverse transcriptase, c-Met kinase)

Pim Kinases: Derivatives of N-(2,6-difluorophenyl)-2-pyridinamine have been investigated as inhibitors of Pim kinases, a family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that are overexpressed in many cancers and play a crucial role in cell survival and proliferation. nih.govjuniperpublishers.comnih.gov These kinases are constitutively active, and their function is regulated at the level of protein expression. nih.gov PIM kinase inhibitors can be ATP-competitive, binding to the ATP-binding pocket of the kinase, or non-ATP competitive. nih.gov One novel PIM2-selective non-ATP competitive inhibitor, JP11646, demonstrated a dual mechanism of action: it not only inhibits the kinase activity but also leads to a significant downregulation of PIM2 mRNA and protein expression. nih.gov This dual action overcomes the compensatory upregulation of PIM2 expression often seen with ATP-competitive inhibitors, leading to greater potency. nih.gov Inhibition of Pim kinase activity affects downstream signaling pathways by preventing the phosphorylation of pro-survival proteins such as BAD and 4EBP1. nih.gov

Phosphodiesterase 10 (PDE10): PDE10A is an enzyme highly expressed in the striatal medium spiny neurons and is involved in the regulation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) levels. nih.govnih.gov Inhibition of PDE10A has been explored as a therapeutic strategy for neurological and psychiatric disorders like schizophrenia. nih.govnih.gov Novel imidazo[4,5-b]pyridines, which can be considered derivatives of the core N-phenyl-2-pyridinamine structure, have been identified as potent and selective inhibitors of PDE10A. nih.govresearchgate.net The mechanism of these inhibitors involves binding to the active site of the enzyme, thereby preventing the hydrolysis of cAMP and cGMP and modulating downstream signaling pathways.

Reverse Transcriptase: Certain pyridine oxide derivatives have shown significant anti-HIV activity by inhibiting the viral enzyme reverse transcriptase (RT). nih.govnih.gov These compounds are classified as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov NNRTIs bind to a hydrophobic pocket near the active site of the HIV-1 RT, inducing a conformational change that disrupts the enzyme's catalytic activity. wikipedia.orgresearchgate.net This allosteric inhibition prevents the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV replication cycle. wikipedia.org Some pyridine oxide derivatives exhibit selective activity against HIV-1, while others also show inhibitory effects against HIV-2, suggesting a different or additional mechanism of action. nih.govnih.gov

c-Met Kinase: The c-Met kinase is a receptor tyrosine kinase that, when dysregulated, is associated with tumor growth, metastasis, and poor prognosis in cancer patients. nih.gov Small molecule inhibitors targeting the c-Met signaling pathway have become an important area of cancer therapy research. nih.gov Novel 6-aminofuro[3,2-c]pyridines have been developed as potent and selective inhibitors of both cMET and RON kinases. nih.gov These inhibitors typically function by competing with ATP for binding to the kinase domain of the receptor, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling pathways involved in cell proliferation and survival.

Receptor Binding Mechanisms at the Molecular Level

The N-(2,6-difluorophenyl)-2-pyridinamine framework and its analogs have been shown to interact with various receptors, with sigma receptors (σRs) being a notable example. Sigma receptors, including the σ1R and σ2R subtypes, are implicated in a range of neurological disorders.

Studies on polyfunctionalized pyridines have shed light on the molecular interactions governing receptor binding. For instance, in a series of 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles, specific structural features were found to be crucial for high-affinity binding to the σ1 receptor. nih.gov The interaction of these ligands within the receptor's binding site involves key amino acid residues. Molecular docking studies revealed that the N-benzyl-piperidinium system of these compounds binds within a pocket formed by residues such as His21, Met59, and Tyr147. nih.gov Furthermore, electrostatic interactions, like π-anion interactions with aspartate and glutamate (B1630785) residues (Asp29 and Glu73), play a significant role in stabilizing the ligand-receptor complex. nih.gov The length of the linker connecting different parts of the molecule and the nature of the substituents on the pyridine ring were found to significantly influence the binding affinity and selectivity for σ1R over σ2R. nih.gov

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique widely used to predict the binding mode and affinity of a ligand to a protein target. This approach has been instrumental in understanding the interactions of N-(2,6-difluorophenyl)-2-pyridinamine derivatives with their biological targets.

For example, in the study of 2,6-diaryl-substituted pyridine derivatives as potential anticancer agents, molecular docking was used to evaluate their inhibitory potential against kinesin Eg5. tubitak.gov.tr The results indicated that these compounds could bind to the active site of Eg5, with calculated free energies of binding suggesting strong affinity. tubitak.gov.tr Ligand-enzyme interaction maps revealed the formation of hydrogen bonds with key residues like GLU116 and GLY117, which are crucial for the inhibitory activity. tubitak.gov.tr

Similarly, molecular docking studies of N-substituted 2-phenylpyrido[2,3-d]pyrimidines with biotin (B1667282) carboxylase (PDB: 2V58) were performed to understand their binding mode. rjptonline.org The docking was carried out in a flexible ligand-protein model, and the results were based on multiple conformations to identify the most favorable binding poses. rjptonline.org These computational studies provide valuable insights into the structure-activity relationships and guide the optimization of lead compounds.

Interactive Data Table: Molecular Docking Example of a Pyridine Derivative with Kinesin Eg5

| Compound Type | Target Protein | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) |

|---|

In Vitro Biological Activity Related to Molecular Mechanisms (e.g., anti-HIV activity)

The in vitro biological activity of derivatives of N-(2,6-difluorophenyl)-2-pyridinamine provides experimental validation for the mechanisms elucidated through molecular and computational studies. A prominent example is the anti-HIV activity of pyridine oxide derivatives.

In cell culture assays, these compounds have been shown to inhibit the replication of HIV-1 and, in some cases, HIV-2. nih.govnih.gov The 50% effective concentration (EC50) for the most active congeners against HIV-1 can be in the sub-micromolar range, with a high selectivity index, indicating low cytotoxicity to host cells. nih.gov The mechanism of action for the selective anti-HIV-1 compounds is the inhibition of reverse transcriptase, as confirmed by enzymatic assays using purified recombinant HIV-1 RT. nih.gov The 50% inhibitory concentrations (IC50s) in these enzymatic assays correlate with the antiviral activity observed in cell culture. nih.gov The fact that some of these derivatives retain partial activity against NNRTI-resistant HIV-1 strains and also inhibit HIV-2 suggests the possibility of a secondary mechanism of action, potentially at a post-integrational step in the viral replication cycle. nih.govnih.gov

Agrochemical and Crop Protection Research (Mechanistic Aspects)

The pyridine ring, particularly when substituted with fluorine atoms, is a prevalent structural motif in modern agrochemicals, including fungicides, herbicides, and insecticides. researchgate.netresearchgate.netnih.gov The presence of the difluorophenyl group can enhance metabolic stability and lipophilicity, properties that are advantageous for agrochemical applications.

Derivatives based on a pyridin-2-yloxy-pyrimidin-4-amine scaffold have been developed as potent fungicides. researchgate.netnih.gov One such compound, HNPC-A9229, exhibits excellent fungicidal activity against pathogens like Puccinia sorghi (southern corn rust) and Erysiphe graminis (powdery mildew), with EC50 values in the sub-mg/L range. nih.gov The development of these compounds was guided by optimizing a lead structure to improve efficacy and reduce toxicity. The pyrimidin-4-amine class of fungicides is noted for having unique modes of action, which can help in managing resistance to other classes of fungicides. researchgate.netnih.gov

In the realm of herbicides, trifluoromethyl-substituted pyridines are key components of several commercial products that act as acetolactate synthase (ALS) inhibitors or microtubule assembly inhibitors. nih.gov While not direct derivatives of the title compound, this highlights the importance of fluorinated pyridines in agrochemical design. The specific substitution pattern of fluorine atoms on the pyridine and associated phenyl rings is critical for the biological activity and selectivity of these compounds. For example, the large electronegativity of the trifluoromethyl group can influence the metabolic pathways of the herbicide in plants, contributing to its selectivity between crops and weeds. nih.gov The continuous research in this area involves the synthesis and screening of new pyridine derivatives to discover novel pesticides with improved efficacy and safety profiles. researchgate.net

Emerging Research Avenues and Future Directions for N 2,6 Difluorophenyl 2 Pyridinamine

Development of Novel and Green Synthetic Methodologies

The development of environmentally friendly and efficient synthetic routes to N-(2,6-difluorophenyl)-2-pyridinamine and its derivatives is a key area of future research. Traditional methods for the synthesis of N-aryl-2-aminopyridines, such as the Buchwald-Hartwig amination, are being re-evaluated to align with the principles of green chemistry.

Future methodologies are expected to focus on several key areas:

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and energy consumption. pharmaffiliates.commdpi.comresearchgate.netmolport.com Microwave-assisted organic synthesis (MAOS) can lead to higher yields and cleaner reaction profiles compared to conventional heating methods. mdpi.comresearchgate.net

Multicomponent Reactions (MCRs): MCRs offer an atom-economical approach by combining three or more reactants in a single step to form a complex product, minimizing waste and simplifying purification processes. nih.govresearchgate.net The development of novel MCRs for the one-pot synthesis of substituted 2-aminopyridines is a promising avenue. nih.gov

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, improved safety for handling hazardous reagents, and potential for seamless scalability. chemodynamics.comenergetic-materials.org.cnnih.govvulcanchem.comrsc.org The application of flow chemistry to C-N coupling reactions is an active area of research that could lead to more efficient and sustainable production of N-(2,6-difluorophenyl)-2-pyridinamine. chemodynamics.comnih.govvulcanchem.com

Green Solvents and Catalysts: Research is ongoing to replace traditional volatile organic solvents with greener alternatives such as water, ionic liquids, or bio-based solvents. hit2lead.comnih.govsciencepublishinggroup.com Furthermore, the development of more efficient and recyclable catalysts, potentially based on earth-abundant metals, is a critical goal.

| Green Synthesis Approach | Potential Advantages |

| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption, potentially higher yields. |

| Multicomponent Reactions | High atom economy, reduced waste, simplified purification. |

| Flow Chemistry | Enhanced process control, improved safety, scalability. |

| Green Solvents/Catalysts | Reduced environmental impact, potential for catalyst recycling. |

Integration of Advanced Characterization Techniques for In-Operando Studies

To gain a deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and application of N-(2,6-difluorophenyl)-2-pyridinamine, the integration of advanced characterization techniques for in-operando studies is crucial. These techniques allow for the real-time monitoring of chemical processes as they occur.

Future research in this area will likely involve:

In-Operando Spectroscopy: Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time information on the formation and consumption of reactants, intermediates, and products. vulcanchem.comrsc.orgrsc.org

Real-Time Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to monitor reaction progress and identify transient intermediates in catalytic cycles, such as the Buchwald-Hartwig amination. acs.orgnih.govnamibian-studies.com

Advanced Crystallographic Techniques: While traditional single-crystal X-ray diffraction provides static structural information, emerging techniques could offer insights into dynamic processes in the solid state. nih.govresearchgate.net This is particularly relevant for understanding the properties of crystalline materials derived from N-(2,6-difluorophenyl)-2-pyridinamine.

These in-operando studies will provide invaluable data for optimizing reaction conditions, improving catalyst design, and gaining fundamental insights into the chemical behavior of N-(2,6-difluorophenyl)-2-pyridinamine.

Application of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design and discovery of new molecules with desired properties. pharmaffiliates.comchemodynamics.comenergetic-materials.org.cnnih.gov For N-(2,6-difluorophenyl)-2-pyridinamine, these computational tools can accelerate the development of new analogs for various applications.

Key future applications of AI and ML in this context include:

Predictive Modeling for Synthesis: Machine learning models can be trained on large datasets of chemical reactions to predict the optimal conditions (catalyst, ligand, solvent, temperature) for the synthesis of N-(2,6-difluorophenyl)-2-pyridinamine and its derivatives, particularly for complex C-N coupling reactions. nih.govacs.orgnih.govresearchgate.net

De Novo Drug Design: Generative AI models can design novel molecules based on the N-(2,6-difluorophenyl)-2-pyridinamine scaffold with predicted biological activities against specific targets. hit2lead.comnamibian-studies.com This can significantly reduce the time and cost associated with traditional drug discovery.

In Silico Screening: AI-powered virtual screening can rapidly evaluate large libraries of virtual compounds based on the N-(2,6-difluorophenyl)-2-pyridinamine core for their potential to bind to biological targets or exhibit desired material properties. namibian-studies.com

Catalyst Design: Computational chemistry and machine learning can be combined to design new and more efficient catalysts for the synthesis of this compound and for its use in further catalytic transformations. sciencepublishinggroup.com

| AI/ML Application | Potential Impact |

| Predictive Modeling for Synthesis | Optimization of reaction conditions, increased yields, reduced experimental effort. |

| De Novo Drug Design | Rapid generation of novel drug candidates with desired properties. |